1-(2-Chloro-5-methylphenyl)ethanamine hydrochloride
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Overview
Description
1-(2-Chloro-5-methylphenyl)ethanamine hydrochloride is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-methylphenyl)ethanamine hydrochloride typically involves the reaction of 2-chloro-5-methylbenzyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5-methylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl ethanamines.
Scientific Research Applications
1-(2-Chloro-5-methylphenyl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
2-Methylphenethylamine: Shares a similar phenethylamine structure but lacks the chloro substituent.
2-Chloroethylamine: Contains a chloro group but differs in the position and structure of the amine moiety.
Uniqueness: 1-(2-Chloro-5-methylphenyl)ethanamine hydrochloride is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(2-chloro-5-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-6-3-4-9(10)8(5-6)7(2)11;/h3-5,7H,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHUXOBBILIKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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